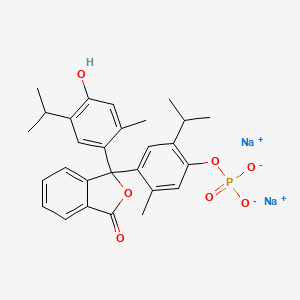

Thymolphthalein phosphate, disodium salt

Overview

Description

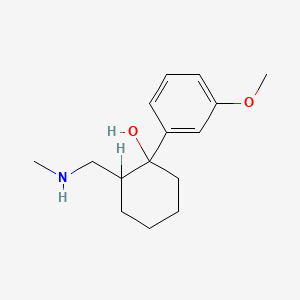

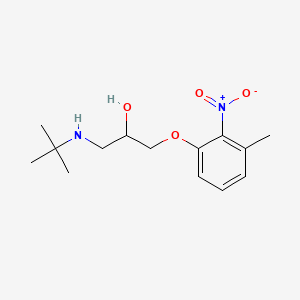

Thymolphthalein phosphate, disodium salt is a chemical compound used primarily as a substrate in enzymatic assays, particularly for measuring acid phosphatase activity. It is a derivative of thymolphthalein, a phthalein dye known for its use as a pH indicator. The compound is characterized by its ability to release thymolphthalein upon hydrolysis, which can then be measured spectrophotometrically.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymolphthalein phosphate, disodium salt can be synthesized through the phosphorylation of thymolphthalein. The process involves reacting thymolphthalein with phosphoric acid or its derivatives under controlled conditions to form the phosphate ester. The reaction is typically carried out in an aqueous medium with the addition of sodium hydroxide to neutralize the acid and form the disodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosphorylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The final product is purified through crystallization or other separation techniques to remove impurities and achieve the desired chemical specifications.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of acid phosphatase enzymes, releasing thymolphthalein and inorganic phosphate.

Oxidation and Reduction: While the compound itself is not typically involved in redox reactions, the thymolphthalein released can undergo oxidation under certain conditions.

Common Reagents and Conditions:

Hydrolysis: Acid phosphatase enzymes, buffered aqueous solutions, optimal pH around 5-6.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize thymolphthalein.

Major Products Formed:

Hydrolysis: Thymolphthalein and inorganic phosphate.

Oxidation: Oxidized forms of thymolphthalein, which may vary depending on the specific oxidizing conditions.

Scientific Research Applications

Thymolphthalein phosphate, disodium salt is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:

Biochemistry: Used in assays to measure acid phosphatase activity in various biological samples, including serum and tissue extracts.

Clinical Chemistry: Employed in diagnostic tests to assess prostatic acid phosphatase levels, which can be indicative of prostate cancer.

Pharmacology: Utilized in drug development studies to screen for inhibitors of acid phosphatase enzymes.

Environmental Science: Applied in the detection of phosphatase activity in environmental samples, aiding in the assessment of soil and water quality.

Mechanism of Action

The primary mechanism of action for thymolphthalein phosphate, disodium salt involves its hydrolysis by acid phosphatase enzymes. The enzyme catalyzes the cleavage of the phosphate ester bond, releasing thymolphthalein. This reaction can be monitored by measuring the increase in absorbance at a specific wavelength, corresponding to the released thymolphthalein. The molecular targets are the active sites of acid phosphatase enzymes, where the substrate binds and undergoes hydrolysis.

Comparison with Similar Compounds

Phenolphthalein phosphate: Another phosphate ester used as a substrate in enzymatic assays.

Nitrophenyl phosphate: Commonly used in colorimetric assays for phosphatase activity.

Fluorescein diphosphate: A fluorogenic substrate for detecting phosphatase activity.

Uniqueness: Thymolphthalein phosphate, disodium salt is unique due to its high specificity for acid phosphatase enzymes, particularly the prostatic isoenzyme. This specificity makes it a valuable tool in clinical diagnostics for prostate cancer. Additionally, the colorimetric change upon hydrolysis provides a simple and sensitive method for detecting enzyme activity.

Properties

IUPAC Name |

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2Na/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUIXVJVXGLUIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17016-43-2 (Parent) | |

| Record name | Thymolphthalein phosphate, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90890917 | |

| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Acros Organics MSDS] | |

| Record name | Sodium thymolphthalein monophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62796-27-4, 28749-63-5 | |

| Record name | Thymolphthalein phosphate, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolylphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

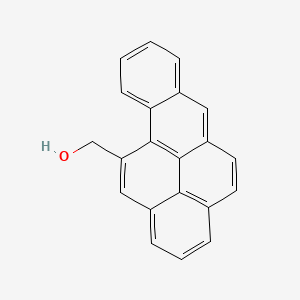

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)

![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)